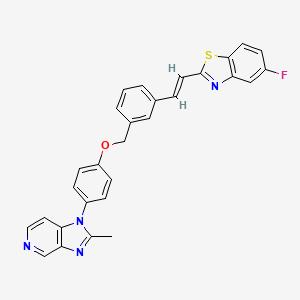

CP-96021

Description

BenchChem offers high-quality CP-96021 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CP-96021 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H21FN4OS |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C29H21FN4OS/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29/h2-17H,18H2,1H3/b12-5+ |

InChI Key |

DXTYGLAQRALLEG-LFYBBSHMSA-N |

Isomeric SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(S5)C=CC(=C6)F)C=CN=C2 |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

CP-96,345: A Technical Guide to a Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-96,345, with the chemical name (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][3] The development of non-peptide antagonists like CP-96,345 has been a significant advancement, offering orally active tools with long-lasting effects to probe the therapeutic potential of NK1 receptor blockade.[4][5] This technical guide provides a comprehensive overview of CP-96,345, including its binding and functional characteristics, relevant experimental protocols, and key in vivo data, to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-96,345, providing a comparative overview of its potency and selectivity.

Table 1: NK1 Receptor Binding Affinity

| Species/Tissue | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Human (IM-9 Cells) | [³H]Substance P | - | 0.4 | [6] |

| Human (CHO cells) | [¹²⁵I]-Tyr-8 substance P | - | - | [7] |

| Rat (Cerebral Cortex) | [¹²⁵I]-Bolton-Hunter-SP | 59.6 | - | [3] |

| Rat (Submaxillary Gland) | [³H]Substance P | - | 34 | [8] |

| Guinea Pig | [¹²⁵I]-Bolton-Hunter-SP | - | - | [9] |

Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Antagonism

| Assay | Tissue/Cell Line | Agonist | pA₂/pKB | IC₅₀ (nM) | Reference(s) |

| Guinea Pig Trachea Contraction | Guinea Pig Trachea | [Sar⁹, Met(O₂)¹¹]SP | 7.0-7.5 | - | [3] |

| Tachykinin-mediated Contraction | Rabbit Iris Sphincter | Electrical Stimulation | - | pIC₅₀ = 5.4 | [10] |

| Tachykinin-mediated Contraction | Guinea Pig Taenia Coli | Electrical Stimulation | - | pIC₅₀ = 5.7 | [10] |

Note: pA₂ and pK₋B are measures of antagonist potency in functional assays. Higher values indicate greater potency. pIC₅₀ is the negative logarithm of the IC₅₀ value.

Table 3: In Vivo Efficacy

| Model | Species | Endpoint | Route | ED₅₀ | Reference(s) |

| Substance P-induced Salivation | Rat | Inhibition of Salivation | i.p. or oral | 12-24 µmol/kg | [8] |

| Neurogenic Plasma Extravasation | Rat | Inhibition of Mustard Oil-induced Extravasation | oral | 10 µmol/kg | [4] |

Note: ED₅₀ (median effective dose) is the dose that produces 50% of the maximal effect.

Table 4: Selectivity Profile

| Receptor/Channel | Species/Tissue | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Comments | Reference(s) |

| NK1 Receptor | Human/Rat | Binding/Functional | Sub-nanomolar to low nanomolar | - | Primary Target | [3][6][8] |

| L-type Calcium Channel ([³H]-diltiazem site) | Rat Cerebral Cortex | Binding | 22.5 | - | Similar affinity to its inactive enantiomer, CP-96,344. | [3] |

| L-type Calcium Channel ([³H]-nimodipine site) | Rat Cerebral Cortex | Binding | - | EC₅₀ = 83.2 | Allosteric enhancement of binding. | [3] |

| NK2 Receptor | Guinea Pig | Functional | - | Inactive | No inhibition of Neurokinin A-induced bronchoconstriction. | [11] |

| NK3 Receptor | - | Binding | - | No significant effect | General observation of selectivity. | [3] |

| Muscarinic Receptors | Guinea Pig Ileum | Functional | - | No inhibition | Did not inhibit responses to muscarinic agonists. | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of CP-96,345 for the NK1 receptor.

Materials:

-

Cell Membranes: CHO cells recombinantly expressing the human NK1 receptor.

-

Radioligand: [³H]Substance P.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[10]

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Filtration: GF/C filters, presoaked in 0.5% polyethyleneimine (PEI).

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare membrane suspensions from CHO cells expressing the human NK1 receptor.

-

In a 96-well plate, combine:

-

Incubate the plate for 60 minutes at 25°C.[10]

-

Terminate the reaction by rapid filtration through presoaked GF/C filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[10]

In Vivo Neurogenic Plasma Extravasation (Evans Blue Assay)

This protocol measures the ability of CP-96,345 to inhibit neurogenic inflammation, assessed by plasma protein extravasation.

Materials:

-

Animal Model: Male Sprague-Dawley rats.

-

Inflammatory Agent: Capsaicin or mustard oil.

-

Tracer: Evans Blue dye (2% w/v in saline).

-

Anesthetic: Pentobarbital.

-

Instrumentation: Spectrophotometer.

Procedure:

-

Administer CP-96,345 or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a predetermined time, anesthetize the rats.

-

Inject Evans Blue dye intravenously.

-

After allowing the dye to circulate, induce neurogenic inflammation by applying the inflammatory agent (e.g., topically to the skin or intravenously).

-

After a set period, perfuse the animals with saline to remove intravascular dye.

-

Dissect the tissue of interest (e.g., skin, trachea, dura mater).[4][5]

-

Extract the extravasated Evans Blue dye from the tissue using a suitable solvent (e.g., formamide).

-

Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm using a spectrophotometer.

-

Compare the amount of dye extravasation in the CP-96,345-treated group to the vehicle-treated group to determine the percent inhibition.

In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the antagonist activity of CP-96,345 by measuring its ability to block Substance P-induced intracellular calcium mobilization.

Materials:

-

Cell Line: CHO cells expressing the human NK1 receptor.

-

Calcium Indicator Dye: Indo-1 AM or Fluo-8 AM.

-

Agonist: Substance P.

-

Assay Buffer: HEPES-buffered saline containing calcium and magnesium.

-

Instrumentation: Flow cytometer with a UV laser or a fluorescence plate reader.

Procedure:

-

Load the NK1-expressing cells with a calcium indicator dye (e.g., Indo-1 AM) by incubating at 37°C.[7]

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence signal representing the basal intracellular calcium concentration.[7]

-

Pre-incubate the cells with various concentrations of CP-96,345 or vehicle.

-

Stimulate the cells with a fixed concentration of Substance P.

-

Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The ratio of fluorescence at two different emission wavelengths (e.g., 405 nm and 485 nm for Indo-1) is often used to quantify the calcium response.[7]

-

Determine the ability of CP-96,345 to inhibit the Substance P-induced calcium response in a concentration-dependent manner to calculate its IC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with CP-96,345.

NK1 Receptor Signaling Pathway

Caption: NK1 receptor signaling cascade and the antagonistic action of CP-96,345.

Experimental Workflow: In Vitro Antagonist Evaluation

Caption: Workflow for determining in vitro binding affinity and functional potency.

Logical Relationship: Selective Antagonism in an In Vivo Model

Caption: Stereospecific blockade of neurogenic inflammation by CP-96,345.

Conclusion

CP-96,345 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its favorable pharmacological profile, including oral activity and long duration of action, has made it an invaluable tool for elucidating the role of Substance P and the NK1 receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further explore the therapeutic potential of NK1 receptor antagonism. It is important to note the species-dependent affinity of CP-96,345, with significantly higher affinity for the human receptor compared to the rat receptor, which is a critical consideration for the translation of preclinical findings.[3] Additionally, while highly selective, off-target effects, particularly on L-type calcium channels, should be considered when interpreting experimental results.[3]

References

- 1. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increase in Evans blue dye extravasation into the brain in the late developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]-octan-3-amine as a novel, nonpeptide substance P antagonisst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

CP-96,345: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. It plays a crucial role in research investigating the physiological and pathological roles of substance P and the NK1 receptor signaling pathway, which are implicated in neurogenic inflammation, pain, and various other conditions. A thorough understanding of the physicochemical properties of CP-96,345, particularly its solubility and stability, is paramount for its effective use in preclinical and pharmaceutical development. This technical guide provides an in-depth overview of the solubility and stability characteristics of CP-96,345, including available data, experimental protocols, and relevant signaling pathways.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 412.57 g/mol | [1][2] |

| Formula | C₂₈H₃₂N₂O | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| CAS Number | 132746-60-2 | [1][2] |

Solubility Characteristics

The solubility of a compound is a critical determinant of its biological activity and formulation potential. CP-96,345 is a hydrophobic compound, and its solubility has been primarily characterized in organic solvents.

Solubility in Organic Solvents

Quantitative data on the solubility of CP-96,345 is most readily available for dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Conditions |

| DMSO | 20 | 8.25 | With gentle warming |

Table 1: Solubility of CP-96,345 in DMSO.[1][2]

Aqueous Solubility

Detailed quantitative data on the aqueous solubility of CP-96,345, particularly across a range of pH values, is not extensively published in the available literature. As a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule can be protonated.

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

For researchers needing to determine the aqueous solubility of CP-96,345, the shake-flask method is a standard and reliable protocol.

Objective: To determine the equilibrium solubility of CP-96,345 in a specific aqueous buffer.

Materials:

-

CP-96,345 powder

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)

-

Vials with tight-fitting caps

-

Shaker or rotator providing constant agitation

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation: Add an excess amount of CP-96,345 powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Quantification: Analyze the concentration of CP-96,345 in the filtrate using a validated HPLC method. A standard curve of known CP-96,345 concentrations should be used for accurate quantification.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Stability Characteristics

The stability of CP-96,345 is crucial for its storage, handling, and experimental use. Stability data is available for both the solid-state and in-solution forms.

Solid-State Stability

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

Table 2: Solid-state stability of CP-96,345.

Solution Stability

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

Table 3: In-solution stability of CP-96,345.

Forced Degradation Studies

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for CP-96,345.

Materials:

-

CP-96,345

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of CP-96,345 in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution and heat (e.g., at 60°C) for a defined period.

-

Oxidation: Add H₂O₂ to the sample solution and keep at room temperature or heat for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of CP-96,345 to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solid sample or a solution of CP-96,345 to light according to ICH Q1B guidelines.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-PDA-MS method. The PDA detector helps to assess peak purity, while the MS detector aids in the identification of degradation products by providing mass-to-charge ratio information.

Signaling Pathway

CP-96,345 exerts its biological effects by antagonizing the NK1 receptor, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, Substance P. Understanding this pathway is essential for interpreting the results of studies using CP-96,345.

Substance P binding to the G-protein coupled NK1 receptor primarily activates Gαq and Gαs proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neurotransmission and inflammation.

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and other cellular functions.

Conclusion

This technical guide provides a summary of the available solubility and stability data for CP-96,345. While solubility in DMSO is well-characterized, further investigation into its aqueous solubility across a pH range is recommended for researchers working with physiological buffer systems. The provided stability data offers guidance for proper storage and handling. The experimental protocols outlined here serve as a starting point for laboratories needing to generate their own detailed solubility and stability profiles. A clear understanding of the NK1 receptor signaling pathway is fundamental to the design and interpretation of experiments involving this potent antagonist.

References

The Inactive Isomer of CP-96,345: A Technical Guide to CP-96,344

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of tachykinin neurokinin-1 (NK1) receptor antagonists, the careful distinction between stereoisomers is paramount to validating specific receptor-mediated effects. CP-96,345, a potent and selective non-peptide NK1 receptor antagonist, has been instrumental in elucidating the physiological roles of Substance P. This technical guide focuses on its inactive enantiomer, CP-96,344. As the (2R, 3R)-enantiomer of CP-96,345, CP-96,344 serves as an essential negative control in experimental settings.[1][2] Its lack of significant affinity for the NK1 receptor allows researchers to discern true NK1 receptor-mediated effects of CP-96,345 from non-specific actions, thereby ensuring the integrity and validity of experimental findings. This document provides a comprehensive overview of CP-96,344, including comparative quantitative data, detailed experimental protocols where it is used as a control, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of CP-96,345 and CP-96,344

The stereospecificity of CP-96,345's interaction with the NK1 receptor is evident from the stark contrast in binding affinities and functional activities between it and its enantiomer, CP-96,344.

| Assay Type | Ligand/Parameter | CP-96,345 | CP-96,344 | Reference |

| NK1 Receptor Binding Assay | Ki for [¹²⁵I]-Bolton-Hunter-Substance P | 59.6 nM | No measurable affinity (IC50 > 10 µM) | [3] |

| L-type Calcium Channel Binding | Ki for [³H]-diltiazem | 22.5 nM | 34.5 nM | [3] |

| Functional Antagonism (Rat Urinary Bladder) | pKB for Substance P-induced contraction | 5.7 | Not reported | [4] |

| In Vivo Neurogenic Inflammation (Rat) | Inhibition of Substance P-induced plasma extravasation | Potent inhibition | No effect | [2][5] |

| In Vivo Nociception (Rat Formalin Test) | Effect on formalin-induced agitation | Dose-dependent depression of the second phase | No effect on the formalin response | [6] |

Experimental Protocols

The use of CP-96,344 as a negative control is a critical component in the experimental validation of CP-96,345's activity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for NK1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.

1. Membrane Preparation:

-

Homogenize tissue known to express NK1 receptors (e.g., rat cerebral cortex) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Bolton-Hunter-Substance P), and varying concentrations of the test compounds (CP-96,345 or CP-96,344).

-

For total binding, add buffer instead of a test compound.

-

For non-specific binding, add a high concentration of an unlabeled NK1 receptor ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Substance P-Induced Plasma Extravasation in Rodents

This in vivo assay assesses the ability of an antagonist to block neurogenic inflammation.

1. Animal Preparation:

-

Anesthetize a rat or mouse according to approved institutional protocols.

-

If measuring blood pressure, cannulate the carotid artery.

-

Cannulate a femoral vein for intravenous administration of substances.

2. Induction of Plasma Extravasation:

-

Administer a vascular permeability marker, such as Evans Blue dye, intravenously.

-

Induce plasma extravasation by intradermal or intra-arterial administration of Substance P.

3. Treatment Protocol:

-

In separate groups of animals, pre-treat with vehicle, CP-96,345, or CP-96,344 at various doses via intravenous or oral administration.

4. Quantification of Extravasation:

-

After a set period, euthanize the animal and collect the tissue of interest (e.g., skin, trachea).

-

Extract the Evans Blue dye from the tissue using a suitable solvent (e.g., formamide).

-

Quantify the amount of extracted dye spectrophotometrically.

5. Data Analysis:

-

Compare the amount of dye extravasation in the treated groups to the vehicle control group to determine the percentage of inhibition.

Formalin Test for Nociception

This behavioral assay evaluates the analgesic potential of a compound.[7][8]

1. Animal Acclimatization:

-

Place the animal (rat or mouse) in a clear observation chamber for a period of acclimatization before the experiment begins.

2. Drug Administration:

-

Administer the test compounds (CP-96,345 or CP-96,344), vehicle, or a positive control (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).

3. Induction of Nociception:

-

After the appropriate pre-treatment time, inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of one of the animal's hind paws.

4. Behavioral Observation:

-

Immediately after injection, observe and record the animal's nociceptive behaviors, such as flinching, licking, and biting of the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-60 minutes after injection), reflecting inflammatory pain.

5. Data Analysis:

-

Quantify the duration or frequency of the nociceptive behaviors in each phase.

-

Compare the responses in the drug-treated groups to the vehicle-treated group to assess the analgesic effect.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of CP-96,345.

Experimental Workflow for Evaluating NK1 Receptor Antagonists

Caption: A logical workflow for the preclinical evaluation of NK1 receptor antagonists.

Conclusion

CP-96,344, as the inactive enantiomer of CP-96,345, is an indispensable tool in the field of NK1 receptor research. Its consistent use as a negative control has been fundamental in establishing the stereospecific and receptor-mediated actions of CP-96,345 in a multitude of in vitro and in vivo models of pain and inflammation. The significant differences in binding affinity and functional activity between these two stereoisomers underscore the precise molecular recognition required for NK1 receptor antagonism. For researchers and drug development professionals, the appropriate use of CP-96,344 is not merely good practice but a requirement for the rigorous validation of novel NK1 receptor-targeted therapeutics. This guide provides the foundational technical information to support such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of substance P and related peptides by RP 67580 and CP-96,345, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

CP-96021: A Dual Antagonist of CysLT1 and PAF Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CP-96021, a potent and balanced dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and platelet-activating factor (PAF) receptors. Both CysLTs and PAF are powerful lipid mediators implicated in the pathophysiology of a range of inflammatory and allergic conditions, most notably asthma and allergic rhinitis. By simultaneously blocking the signaling pathways of these two key pro-inflammatory mediators, CP-96021 presents a compelling therapeutic strategy. This document details the available quantitative data on the binding affinity and functional antagonism of CP-96021, outlines the experimental protocols used to determine these parameters, and visualizes the intricate signaling pathways of the CysLT1 and PAF receptors.

Introduction

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and platelet-activating factor (PAF) are potent, structurally distinct lipid mediators that play crucial roles in orchestrating inflammatory responses. Their actions are mediated through specific G protein-coupled receptors (GPCRs), namely the CysLT1 receptor and the PAF receptor. Activation of these receptors on various cell types, including smooth muscle cells, eosinophils, and mast cells, leads to a cascade of events culminating in bronchoconstriction, increased vascular permeability, mucus secretion, and cellular infiltration – all hallmark features of asthma and other allergic diseases.

CP-96021 has been identified as a competitive antagonist that exhibits high affinity for both the CysLT1 and PAF receptors. This dual antagonism offers a more comprehensive blockade of inflammatory pathways than could be achieved by targeting either receptor alone.

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the antagonist activity of CP-96021 at the CysLT1 and PAF receptors.

Table 1: In Vitro Binding Affinity of CP-96021

| Receptor | Radioligand | Preparation | Kᵢ (nM) |

| CysLT₁ | [³H]LTD₄ | Guinea Pig Lung Membranes | 34[1] |

| PAF | [³H]PAF | Guinea Pig Lung Membranes | 37[1] |

Table 2: In Vivo Efficacy of CP-96021 in Guinea Pig Models of Bronchoconstriction

| Agonist | Route of CP-96021 Administration | ED₅₀ (mg/kg) |

| Intravenous LTD₄ | Oral | 0.46[1] |

| Intravenous PAF | Oral | 0.16[1] |

| Aerosolized Antigen Challenge | Oral | 1.8[1] |

Signaling Pathways

Both CysLT1 and PAF receptors are GPCRs that primarily couple to Gq/11 and Gi/o proteins to initiate downstream signaling cascades.

CysLT1 Receptor Signaling

Activation of the CysLT1 receptor by its endogenous ligand, LTD₄, leads to the activation of Gq and Gi proteins. The Gq pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and cellular activation. The Gi pathway can lead to the inhibition of adenylyl cyclase and has also been implicated in the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[2][3][4][5]

PAF Receptor Signaling

The PAF receptor also couples to both Gq and Gi proteins. The Gq-mediated pathway is similar to that of the CysLT1 receptor, leading to PLC activation, IP₃ and DAG production, and subsequent calcium mobilization and PKC activation. The Gi-mediated pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G proteins can directly activate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are designed to determine the binding affinity (Kᵢ) of CP-96021 for the CysLT1 and PAF receptors.

4.1.1. CysLT1 Receptor Binding Assay

-

Radioligand: [³H]LTD₄

-

Tissue Preparation: Guinea pig lung membranes are prepared by homogenizing lung tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, pH 7.4.

-

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]LTD₄ (typically at or below its K₋d), and varying concentrations of unlabeled CP-96021.

-

Initiate the binding reaction by adding the guinea pig lung membrane preparation.

-

Incubate the mixture at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor ligand (e.g., 1 µM LTD₄). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of CP-96021 that inhibits 50% of specific [³H]LTD₄ binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

4.1.2. PAF Receptor Binding Assay

-

Radioligand: [³H]PAF

-

Tissue Preparation: Similar to the CysLT1 receptor binding assay, guinea pig lung membranes are prepared and resuspended in the assay buffer.

-

Assay Buffer: 10 mM Tris-HCl, 0.9% NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.25% bovine serum albumin (BSA), pH 7.0.

-

Procedure: The procedure is analogous to the CysLT1 receptor binding assay, with [³H]PAF as the radioligand and unlabeled PAF used to determine non-specific binding.

-

Data Analysis: The IC₅₀ and Kᵢ values for CP-96021 at the PAF receptor are determined using the same principles as described for the CysLT1 receptor binding assay.

In Vivo Bronchoconstriction Model

This model assesses the functional antagonism of CP-96021 against LTD₄- and PAF-induced bronchoconstriction in guinea pigs.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Anesthesia: Anesthetize the animals with a suitable anesthetic agent (e.g., pentobarbital).

-

Surgical Preparation:

-

Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation.

-

Cannulate the jugular vein for intravenous administration of agonists and test compounds.

-

Measure changes in pulmonary inflation pressure as an index of bronchoconstriction. This is typically done by monitoring the pressure required to inflate the lungs with a constant volume of air.

-

-

Procedure:

-

Administer CP-96021 orally at various doses at a specified time before the agonist challenge (e.g., 1 hour).

-

After the pretreatment period, administer a bolus intravenous injection of either LTD₄ or PAF at a dose known to induce a submaximal bronchoconstrictor response.

-

Record the peak increase in pulmonary inflation pressure following agonist administration.

-

-

Data Analysis: The percentage inhibition of the agonist-induced bronchoconstriction is calculated for each dose of CP-96021. The ED₅₀ value (the dose of CP-96021 that produces 50% of the maximal inhibition) is then determined from the dose-response curve.

Conclusion

CP-96021 is a potent dual antagonist of the CysLT1 and PAF receptors, demonstrating high binding affinity in vitro and significant functional antagonism in vivo. The ability to concurrently inhibit two major pathways of inflammation and bronchoconstriction highlights its potential as a therapeutic agent for asthma and other allergic disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug development. Further investigation into the clinical efficacy and safety of CP-96021 is warranted to fully elucidate its therapeutic potential.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CysLT1 receptor engagement induces activator protein-1- and NF-kappaB-dependent IL-8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

Initial studies on CP-96,345 for neurogenic inflammation.

An In-depth Technical Guide to the Initial Studies of CP-96,345 in Neurogenic Inflammation

Introduction

Neurogenic inflammation is a neurally-driven inflammatory response characterized by vasodilation, increased vascular permeability, and plasma protein extravasation.[1][2][3] This process is primarily initiated by the release of neuropeptides, most notably Substance P (SP), from the peripheral terminals of sensory C-fibers.[1][2][4] SP exerts its potent pro-inflammatory effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) found on various cell types, including endothelial and immune cells.[5][6][7] The development of selective NK1R antagonists has been crucial for elucidating the role of the SP/NK1R pathway in various pathological conditions. CP-96,345 is a potent, selective, and non-peptide antagonist of the NK1R that emerged from early research as a pivotal tool for investigating the mechanisms of neurogenic inflammation.[1][2] This document provides a comprehensive technical overview of the foundational in vitro and in vivo studies that established the role of CP-96,345 as a powerful inhibitor of neurogenic inflammation.

Mechanism of Action: NK1R Signaling and Inhibition by CP-96,345

The binding of Substance P to its high-affinity NK1 receptor initiates a cascade of intracellular signaling events that underpin the vascular and cellular changes seen in neurogenic inflammation.[6] Activation of the NK1R, which is coupled to the Gαq-protein, stimulates phospholipase C.[5] This leads to the hydrolysis of phosphoinositide, generating inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the mobilization of intracellular calcium, while DAG activates protein kinase C (PKC).[5][8][9] These pathways, along with the activation of mitogen-activated protein kinases (MAPK), ultimately lead to the activation of the transcription factor NF-κB.[5][8][9][10] NF-κB activation regulates the expression of numerous pro-inflammatory genes, resulting in effects like vasodilation, plasma extravasation, and the recruitment of immune cells.[6][8]

CP-96,345 functions as a competitive antagonist, binding to the NK1R and thereby preventing Substance P from initiating this signaling cascade. This blockade effectively abrogates the downstream effects of SP, preventing the vascular permeability and inflammatory cell infiltration characteristic of neurogenic inflammation.[1][2]

Caption: Substance P / NK1R Signaling and Inhibition by CP-96,345.

Quantitative Data from In Vivo Studies

Initial studies provided robust quantitative evidence of CP-96,345's efficacy in various animal models of neurogenic inflammation. The data is summarized below.

Table 1: Inhibition of Plasma Protein Extravasation

| Induction Method | Species | Tissue | CP-96,345 Dose / Route | Outcome | Citation |

| Substance P Infusion | Rat | Multiple | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |

| Antidromic Saphenous Nerve Stimulation | Rat | Skin | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |

| Antidromic Vagus Nerve Stimulation | Rat | Trachea | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |

| Mustard Oil (topical) | Rat | Skin | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |

| Mustard Oil (topical) | Rat | Skin | 10 µmol/kg, p.o. | ED₅₀ | [1][2] |

| Capsaicin (B1668287) (i.v.) | Guinea Pig | Airways | 100 nmol/kg, i.v. | Complete Inhibition | [11] |

| Vagus Nerve Stimulation | Guinea Pig | Airways | 100 nmol/kg, i.v. | Complete Inhibition | [11] |

Table 2: Inhibition of Vasodilation (Hypotension)

| Induction Method | Species | CP-96,345 Dose / Route | Outcome | Citation |

| Substance P | Rat | 0.4 - 3.0 µmol/kg, i.v. | Dose-dependent prevention of blood pressure drop | [1][2] |

| Neurokinin A | Rat | 0.4 - 3.0 µmol/kg, i.v. | Dose-dependent prevention of blood pressure drop | [1][2] |

Table 3: Attenuation of Lung Injury in a Mouse Model of Smoke Inhalation and Burn (SB) Injury

| Parameter Measured | Treatment | Result (% change vs. SB Injury alone) | p-value | Citation |

| Lung Wet/Dry Weight Ratio | CP-96,345 (10 mg/kg, i.v.) | 23% Decrease | p = 0.048 | [12] |

| Evans Blue Extravasation | CP-96,345 (10 mg/kg, i.v.) | 31% Decrease | p = 0.047 | [12] |

| Hemoglobin (Hb) Content | CP-96-345 (10 mg/kg, i.v.) | 46% Decrease | p = 0.002 | [12] |

| Myeloperoxidase (MPO) | CP-96,345 (10 mg/kg, i.v.) | 54% Decrease | p = 0.037 | [12] |

A critical aspect of these initial studies was the use of CP-96,344, the inactive (2R, 3R) enantiomer of CP-96,345. In all reported experiments, CP-96,344 had no effect, demonstrating that the anti-inflammatory action of CP-96,345 is stereospecific and mediated through its antagonism of the NK1 receptor.[1][2][12]

Experimental Protocols

The following section details the methodologies employed in the key experiments that established the efficacy of CP-96,345.

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats, C57BL/6 mice, and guinea pigs were commonly used.[1][11][12]

-

Housing and Care: Animals were housed under standard laboratory conditions with controlled light-dark cycles and ad-libitum access to food and water, in accordance with institutional and national guidelines for animal care.[13]

Induction of Neurogenic Inflammation

-

Antidromic Nerve Stimulation:

-

Animals were anesthetized (e.g., with urethane (B1682113) or a similar agent).

-

The saphenous or vagus nerve was dissected and placed on stimulating electrodes.[1][2]

-

The distal end of the nerve was stimulated electrically (parameters often included 10V, 1ms pulses at 10 Hz for several minutes) to induce the release of neuropeptides from peripheral nerve endings.[11]

-

-

Chemical Irritant Application (Mustard Oil):

-

A solution of mustard oil (allyl isothiocyanate) in paraffin (B1166041) oil was applied topically to a shaved area of the skin (e.g., the rat's back) to stimulate C-fiber endings and induce plasma extravasation.[1][2][4]

-

-

Exogenous Agonist Administration:

Measurement of Inflammatory Parameters

-

Plasma Protein Extravasation:

-

This was the primary endpoint for assessing vascular permeability.

-

Evans Blue dye (e.g., 50 mg/kg), which binds to albumin, was injected intravenously before the inflammatory challenge.

-

After a set period, animals were euthanized, and tissues of interest (e.g., skin, trachea, bronchi) were dissected.

-

The extravasated dye was extracted from the tissue using a solvent like formamide (B127407) and quantified spectrophotometrically at ~620 nm. The amount of dye is directly proportional to the degree of plasma leakage.[1][12]

-

-

Vasodilation (Blood Pressure):

-

Myeloperoxidase (MPO) Assay:

-

Used as a quantitative index of neutrophil infiltration into tissues.

-

Lung tissue, for example, was homogenized in a phosphate (B84403) buffer.

-

The MPO activity in the supernatant was measured by a colorimetric reaction, typically involving hydrogen peroxide and a chromogen like o-dianisidine dihydrochloride.[12]

-

Visualized Experimental Workflows

Caption: Workflow: In Vivo Plasma Extravasation Assay.

Caption: Workflow: In Vitro Receptor Activity Assay.

Conclusion

The initial studies on CP-96,345 provided definitive, quantitative evidence for its role as a potent and specific inhibitor of neurogenic inflammation. Through a series of well-designed in vivo experiments in multiple species, researchers demonstrated its ability to block the cardinal signs of this inflammatory process—vasodilation and plasma protein extravasation—whether induced by direct nerve stimulation, chemical irritants, or exogenous Substance P. The stereospecificity shown by the lack of activity of its enantiomer, CP-96,344, was critical in confirming that its effects were mediated specifically through the NK1 receptor.[1][2][12] These foundational studies not only validated the central role of the Substance P/NK1R pathway in neurogenic inflammation but also established CP-96,345 as an indispensable pharmacological tool for researchers in neuroscience, immunology, and drug development.

References

- 1. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 10. Neurokinin‐1 receptor: functional significance in the immune system in reference to selected infections and inflammation | Semantic Scholar [semanticscholar.org]

- 11. Inhibition of neurogenic plasma exudation in guinea-pig airways by CP-96,345, a new non-peptide NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substance P Antagonist CP-96345 Blocks Lung Vascular Leakage and Inflammation More Effectively than its Stereoisomer CP-96344 in a Mouse Model of Smoke Inhalation and Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enriching neural stem cell and anti‐inflammatory glial phenotypes with electrical stimulation after traumatic brain injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Substance P and NK1 Receptors in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P (SP), an undecapeptide of the tachykinin family, and its primary receptor, the neurokinin-1 receptor (NK1R), are pivotal players in the transmission and modulation of nociceptive signals.[1] The SP/NK1R system is implicated in the sensitization of neurons within the pain pathway, contributing to the transition from acute to chronic pain states. This technical guide provides an in-depth overview of the SP/NK1R signaling axis, including quantitative data on receptor binding and activation, detailed protocols for key experimental assays, and a visual representation of the associated signaling cascades and experimental workflows. Understanding the intricate mechanisms of this pathway is crucial for the development of novel analgesic therapies.

Introduction to Substance P and the NK1 Receptor

Substance P is a neuropeptide that is widely distributed throughout the central and peripheral nervous systems and is particularly concentrated in primary afferent nociceptors.[2] Upon tissue injury or noxious stimulation, SP is released from the central terminals of these sensory neurons into the dorsal horn of the spinal cord.[3] There, it binds to and activates the NK1R, a G-protein coupled receptor (GPCR) predominantly expressed on second-order neurons in the pain pathway.[2][4] This interaction leads to neuronal depolarization, increased excitability, and the transmission of pain signals to higher brain centers.[2] The sustained activation of NK1R is a key mechanism underlying central sensitization, a state of heightened neuronal reactivity that contributes to hyperalgesia and allodynia.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of Substance P with the NK1 receptor.

Table 1: Receptor Binding Affinity and Density

| Ligand | Receptor/Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]Substance P | Rat brain NK1R in CHO cells | 0.33 ± 0.13 | 5.83 ± 1.16 | [5] |

| [3H]RP 67580 (antagonist) | Rat brain NK1R in CHO cells | 1.22 ± 0.27 | - | [5] |

Table 2: Functional Potency of Substance P

| Assay | Cell Line | EC50 (-log M) | Reference |

| Intracellular Calcium Mobilization | HEK293 cells expressing NK1R | 8.5 ± 0.3 | [6][7] |

| cAMP Accumulation | HEK293 cells expressing NK1R | 7.8 ± 0.1 | [6][7] |

Signaling Pathways

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that mediate its physiological effects.

G-Protein Coupling and Second Messenger Production

The NK1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG contribute to the heightened excitability of the neuron. There is also evidence for NK1R coupling to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[9][10]

Receptor Internalization and Desensitization

Upon sustained agonist binding, the NK1R undergoes phosphorylation by G-protein coupled receptor kinases (GRKs).[11] This promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to desensitization.[11][12] β-arrestins also act as scaffold proteins, facilitating the internalization of the NK1R from the plasma membrane into endosomes via a clathrin-dependent mechanism.[2][11] This process serves to terminate the signal at the cell surface; however, recent evidence suggests that signaling can also occur from the endosome.[4] The receptor can then either be recycled back to the membrane or targeted for degradation.[2]

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. molbiolcell.org [molbiolcell.org]

- 12. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Antiemetic Effects of CP-96,345: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-96,345 emerged from early research as a potent and selective non-peptide antagonist of the substance P neurokinin-1 (NK1) receptor.[1][2] This discovery was a significant milestone in the exploration of the physiological roles of substance P and its potential as a therapeutic target.[1][3] Substance P, an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals and plays a crucial role in the emetic reflex. By blocking the NK1 receptor, CP-96,345 demonstrated the potential to inhibit emesis induced by various stimuli, laying the groundwork for the development of a new class of antiemetic drugs. This technical guide provides an in-depth overview of the foundational preclinical research into the antiemetic properties of CP-96,345, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

The antiemetic effect of CP-96,345 is primarily attributed to its competitive antagonism of the NK1 receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is found in high concentrations in brainstem nuclei, such as the nucleus tractus solitarius (NTS) and the area postrema, which are critical areas for regulating the emetic response.[4] Various emetogenic stimuli, including chemotherapy agents and certain drugs, trigger the release of substance P in these brain regions. By binding to the NK1 receptor, CP-96,345 prevents the downstream signaling cascade initiated by substance P, thereby inhibiting the vomiting reflex.[4]

Preclinical Antiemetic Efficacy

Early preclinical studies, predominantly in the ferret model, were instrumental in characterizing the antiemetic profile of CP-96,345 and its successors like CP-99,994. The ferret is considered a gold-standard model for emesis research due to its well-characterized emetic response to a variety of stimuli relevant to human conditions.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key early preclinical studies investigating the antiemetic efficacy of CP-96,345 and the closely related compound CP-99,994. These studies demonstrated a broad spectrum of antiemetic activity against various emetogens.

Table 1: Antiemetic Efficacy of CP-99,994 Against Various Emetogens in Ferrets

| Emetogen | Emetogen Dose & Route | CP-99,994 Dose & Route | Number of Retches + Vomits (Control) | % Inhibition of Emesis |

| Cisplatin (B142131) | 10 mg/kg, i.p. | 3 mg/kg, p.o. | 145 ± 20 | ~90% |

| Apomorphine (B128758) | 0.25 mg/kg, s.c. | 1 mg/kg, i.p. | 30 ± 5 | ~85% |

| Morphine | 0.5 mg/kg, s.c. | 1 mg/kg, s.c. | 25 ± 4 | ~95% |

| Ipecacuanha | 2 mg/kg, p.o. | 1 mg/kg, s.c. | 40 ± 8 | ~90% |

| Copper Sulfate | 100 mg/kg, p.o. | 1 mg/kg, s.c. | 15 ± 3 | ~80% |

Data compiled from studies on the closely related and more extensively documented compound CP-99,994, which shares the same mechanism of action and provides insights into the expected efficacy of early NK1 receptor antagonists.

Experimental Protocols

The following sections detail the methodologies employed in the seminal preclinical studies that established the antiemetic potential of CP-96,345 and related NK1 receptor antagonists.

Ferret Model for Emesis Studies

Animal Model: Male ferrets (Mustela putorius furo) weighing between 1.0 and 2.0 kg were commonly used.[6][7] Animals were individually housed and allowed to acclimate to the laboratory environment before experimentation.

Induction of Emesis: Emesis was induced by various chemical agents to model different clinical scenarios:

-

Cisplatin-Induced Emesis: To simulate chemotherapy-induced emesis, ferrets were administered cisplatin, typically at a dose of 10 mg/kg intraperitoneally (i.p.).[8] The number of retches and vomits was then observed over a period of several hours.

-

Apomorphine-Induced Emesis: To investigate centrally acting emetogens, apomorphine was administered subcutaneously (s.c.) at a dose of 0.25 mg/kg.[9][10]

-

Other Emetogens: Other agents used to induce emesis included morphine, ipecacuanha, and copper sulfate, administered via subcutaneous or oral routes as detailed in the quantitative data table.

Drug Administration: CP-96,345 or its analogues were typically administered either intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.) at specified time points before the administration of the emetic challenge.

Observation and Data Collection: Following the administration of the emetogen, ferrets were observed continuously for a defined period (e.g., 4-8 hours). The primary endpoints measured were the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and the number of vomits (forceful expulsion of gastric content). The latency to the first emetic episode was also often recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating the antiemetic effects of CP-96,345.

Caption: Signaling pathway of emesis and the inhibitory action of CP-96,345.

Caption: Typical experimental workflow for evaluating the antiemetic efficacy of CP-96,345.

Conclusion

The early preclinical research on CP-96,345 was pivotal in establishing the role of the substance P/NK1 receptor pathway in the mechanism of emesis. The robust antiemetic effects observed in the ferret model against a range of emetogens validated the NK1 receptor as a promising target for the development of novel antiemetic therapies. This foundational work directly led to the development of subsequent generations of NK1 receptor antagonists that have become integral components of antiemetic regimens in clinical practice, particularly for the management of chemotherapy-induced nausea and vomiting. The data and methodologies outlined in this guide highlight the critical importance of these initial investigations in shaping our modern understanding and treatment of emesis.

References

- 1. A potent nonpeptide antagonist of the substance P (NK1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. dovepress.com [dovepress.com]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective inhibition of apomorphine-induced emesis in the ferret by the neurokinin1 receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

Methodological & Application

Dissolving CP-96,345 for In Vivo Studies: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of CP-96,345, a potent and selective non-peptide NK1 receptor antagonist, for in vivo research applications. The protocols outlined below are designed to ensure optimal solubility and stability for various administration routes, including intravenous, intraperitoneal, and oral gavage.

Physicochemical Properties of CP-96,345

A thorough understanding of the physicochemical properties of CP-96,345 is critical for the successful preparation of dosing solutions. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 412.57 g/mol | [1][2] |

| Formula | C₂₈H₃₂N₂O | [1][2] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming. | [1][2] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C | [1][2] |

Recommended Dissolution Protocols for In Vivo Administration

Due to its low aqueous solubility, CP-96,345 requires a multi-step dissolution process for the preparation of dosing solutions suitable for in vivo studies. The general workflow involves the preparation of a concentrated stock solution in an organic solvent, followed by dilution in a suitable vehicle for the intended route of administration.

Experimental Workflow for Solution Preparation

Figure 1. General workflow for the preparation of CP-96,345 dosing solutions.

Intravenous (IV) Administration

For intravenous administration, it is crucial to use a vehicle that is sterile and isotonic.

Protocol:

-

Prepare a 20 mM stock solution of CP-96,345 in 100% DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.[1][2]

-

Aseptically dilute the DMSO stock solution in sterile Lactated Ringer's solution or 0.9% Sodium Chloride (Saline).

-

The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 5%, to avoid potential vehicle-related toxicity.

-

Filter the final solution through a 0.22 µm sterile filter before administration.

Example Formulation:

| Component | Concentration |

| CP-96,345 | Desired final concentration (e.g., 1 mg/mL) |

| DMSO | ≤ 5% (v/v) |

| Lactated Ringer's Solution | q.s. to final volume |

Note: One study reported dissolving CP-96,345 directly in lactated Ringer's solution, which suggests some aqueous solubility. However, to ensure complete dissolution, especially at higher concentrations, starting with a DMSO stock is recommended.

Intraperitoneal (IP) Administration

Intraperitoneal injections allow for slightly higher volumes and less stringent sterility compared to IV administration, but a sterile and isotonic vehicle is still recommended.

Protocol:

-

Prepare a 20 mM stock solution of CP-96,345 in 100% DMSO.

-

Dilute the DMSO stock solution in sterile 0.9% Sodium Chloride (Saline) to the desired final concentration. Multiple studies have successfully used saline as the vehicle for intraperitoneal injections of CP-96,345.

-

Ensure the final concentration of DMSO is as low as possible, ideally below 10%.

Example Formulation:

| Component | Concentration |

| CP-96,345 | Desired final concentration (e.g., 2.5 mg/kg dose) |

| DMSO | ≤ 10% (v/v) |

| 0.9% Saline | q.s. to final volume |

Oral Gavage Administration

For oral administration, the formulation can be a solution or a suspension. The use of suspending agents can help to ensure a uniform dose is administered.

Protocol:

-

Prepare a 20 mM stock solution of CP-96,345 in 100% DMSO.

-

Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) in sterile water or saline.

-

Slowly add the DMSO stock solution to the methylcellulose vehicle while vortexing to create a uniform suspension.

-

For improved solubility, a co-solvent system can be employed. One such system, used for a similarly poorly soluble compound, consists of a mixture of DMSO, PEG300, and a small amount of ethanol.

Example Suspension Formulation:

| Component | Concentration |

| CP-96,345 | Desired final concentration (e.g., 10 mg/kg dose) |

| DMSO | ≤ 10% (v/v) |

| 0.5% Methylcellulose in Water | q.s. to final volume |

Example Solution Formulation (Co-solvent system):

| Component | Percentage (v/v) |

| DMSO | 50% |

| PEG300 | 40% |

| Ethanol | 10% |

Note: When using a co-solvent system, it is important to first dissolve the CP-96,345 in the DMSO and ethanol, and then add the PEG300.

Signaling Pathway of CP-96,345 Target: The NK1 Receptor

CP-96,345 is a selective antagonist of the Neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is involved in various physiological processes, including pain transmission, inflammation, and emesis.

Figure 2. Simplified signaling pathway of the NK1 receptor and the inhibitory action of CP-96,345.

Summary of Quantitative Data

| Parameter | Value |

| CP-96,345 Molecular Weight | 412.57 g/mol |

| Stock Solution Concentration | 20 mM in DMSO |

| Final DMSO (IV) | < 5% |

| Final DMSO (IP) | < 10% |

| Final DMSO (Oral) | < 10% (suspension) or higher in co-solvent systems |

Conclusion

The successful use of CP-96,345 in in vivo studies is highly dependent on the appropriate preparation of the dosing solution. Due to its poor aqueous solubility, a DMSO stock solution is generally required. The choice of the final vehicle and the concentration of DMSO should be carefully considered based on the route of administration and the specific experimental design to ensure the compound's bioavailability and to minimize any potential confounding effects from the vehicle. Researchers should always perform a small-scale pilot formulation to check for precipitation before preparing a large batch for animal studies. A vehicle control group should be included in all in vivo experiments.

References

Application Notes and Protocols for CP-96,345 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-96,345 is a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK-1) receptor.[1][2] It has been extensively used in preclinical research to investigate the role of the SP/NK-1 receptor system in various physiological and pathological processes, including pain, inflammation, and affective disorders. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways relevant to the use of CP-96,345 in rodent models.

Data Presentation: Recommended Dosages of CP-96,345

The following table summarizes the effective dosages of CP-96,345 reported in the literature for various rodent models and routes of administration. It is crucial to note that the optimal dose may vary depending on the specific experimental conditions, including the animal strain, age, sex, and the specific endpoint being measured. Therefore, pilot studies are recommended to determine the optimal dose for your specific experimental setup.

| Rodent Model | Species (Strain) | Route of Administration | Effective Dose Range | Vehicle | Reference |

| Neurogenic Inflammation | Rat (Sprague-Dawley) | Intravenous (i.v.) | 0.4 - 9.0 µmol/kg | Not specified | [2][3] |

| Rat | Oral | ED₅₀: 10 µmol/kg | Not specified | [2] | |

| Pain (Formalin Test) | Mouse (Swiss Albino) | Intrathecal (i.t.) | 0.02 - 2 nmol | Not specified | [4] |

| Rat | Not specified | Not specified | Not specified | [5] | |

| Pain (Capsaicin Test) | Mouse | Intrathecal (i.t.) | Dose-dependent reduction | Not specified | [6] |

| Pain (Hot Plate Test) | Mouse | Intrathecal (i.t.) & Intraperitoneal (i.p.) | Effective against i.t. SP | Not specified | [7] |

| Motor Impairment | Mouse (Swiss Albino) | Intraperitoneal (i.p.) | ED₅₀: 1.9 - 3.6 mg/kg | Not specified | [8] |

| Urinary Bladder Contraction | Rat | Intravenous (i.v.) | ED₅₀: 5.0 mg/kg (vs. Substance P) | Not specified | [9] |

| Rat | Intravenous (i.v.) | ED₅₀: 0.250 mg/kg (vs. Septide) | Not specified | [9] | |

| Intestinal Inflammation | Rat | Not specified | Dose-dependent reduction | Not specified | [10] |

Note on Vehicle Selection: While many studies do not explicitly state the vehicle used, common vehicles for administering lipophilic compounds like CP-96,345 in rodent studies include saline with a small percentage of a solubilizing agent such as DMSO, Tween 80, or Cremophor EL. It is imperative to perform appropriate vehicle controls in all experiments to rule out any effects of the vehicle itself.

Experimental Protocols

Neurogenic Inflammation Model in Rats

This protocol is based on the principles described in studies investigating the effect of CP-96,345 on neurogenic plasma protein extravasation.[2][3]

Objective: To assess the ability of CP-96,345 to inhibit neurogenic inflammation in the rat dura mater, a model relevant to migraine.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

CP-96,345

-

Vehicle (e.g., saline with 1% DMSO)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for craniotomy

-

Evans blue dye (50 mg/kg)

-

Substance P or inflammatory soup (IS) containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.

-

Microscope for observing dural blood vessels

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the dura mater.

-

Drug Administration: Administer CP-96,345 or vehicle intravenously (i.v.) via the tail vein.

-

Induction of Neurogenic Inflammation: After a predetermined pretreatment time (e.g., 15 minutes), induce neurogenic inflammation by either electrical stimulation of the trigeminal ganglion or topical application of Substance P or "inflammatory soup" onto the dura.

-

Measurement of Plasma Extravasation: Administer Evans blue dye i.v. a few minutes before inducing inflammation. This dye binds to albumin and will extravasate into the tissue where there is increased vascular permeability.

-

Quantification: After a set period, perfuse the animal with saline to remove intravascular dye. Dissect the dura mater, and quantify the amount of extravasated Evans blue dye spectrophotometrically.

-

Data Analysis: Compare the amount of dye extravasation in the CP-96,345-treated group to the vehicle-treated control group.

Formalin-Induced Nociception in Mice ("Formalin Test")

This protocol is a standard model for assessing analgesic compounds and is based on methodologies used in studies with CP-96,345.[6]

Objective: To evaluate the antinociceptive effects of CP-96,345 on inflammatory pain.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

CP-96,345

-

Vehicle

-

Formalin (1-5% in saline)

-

Observation chambers with mirrors for unobstructed view of the paws

Procedure:

-

Acclimation: Place the mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

-

Drug Administration: Administer CP-96,345 or vehicle via the desired route (e.g., intrathecal, intraperitoneal).

-

Formalin Injection: After the appropriate pretreatment time, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, record the amount of time the mouse spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

-

-

Data Analysis: Compare the total time spent in nociceptive behaviors in the CP-96,345-treated group to the vehicle-treated group for both phases.

Signaling Pathways and Mechanism of Action

CP-96,345 exerts its effects by competitively binding to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Substance P / NK-1 Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the Substance P/NK-1 receptor interaction, which are subsequently blocked by CP-96,345.

Caption: Substance P/NK-1R signaling cascade and its inhibition by CP-96,345.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for testing the efficacy of CP-96,345 in a rodent model.

Caption: General experimental workflow for in vivo studies with CP-96,345.

Important Considerations

-

Stereospecificity: CP-96,345 has a stereoisomer, CP-96,344, which is often used as a negative control as it is much less active at the NK-1 receptor.[2] Including this control can help to demonstrate that the observed effects are specifically due to NK-1 receptor antagonism.

-

Off-Target Effects: While CP-96,345 is a selective NK-1 receptor antagonist, at higher concentrations, it may interact with L-type calcium channels.[10][11] Researchers should be mindful of this potential off-target effect and consider using the lowest effective dose.

-

Animal Welfare: All procedures involving animals should be carried out in accordance with institutional and national guidelines for the ethical use of animals in research.

By following these guidelines and protocols, researchers can effectively utilize CP-96,345 as a tool to investigate the multifaceted roles of the Substance P/NK-1 receptor system in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 6. researchgate.net [researchgate.net]

- 7. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.mousephenotype.org [web.mousephenotype.org]

Application Notes and Protocols: CP-96,345 in the Study of Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CP-96,345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, in preclinical research models of visceral hypersensitivity. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to CP-96,345 and Visceral Hypersensitivity